molecular formula C12H12O2 B13029894 Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 30493-96-0

Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B13029894
CAS No.: 30493-96-0
M. Wt: 188.22 g/mol
InChI Key: ZKBDVTAODHCHTL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its structure: a bicyclo[1.1.0]butane scaffold with a phenyl group at position 3 and a methyl ester at position 1. The bicyclo[1.1.0]butane system consists of two fused cyclopropane rings sharing a central bridgehead carbon-carbon bond. The numbering prioritizes the ester-functionalized bridgehead as position 1, with the phenyl group occupying the adjacent bridgehead (position 3).

Key identifiers include:

  • Molecular formula : $$ \text{C}{12}\text{H}{12}\text{O}_{2} $$
  • Molecular weight : 188.22 g/mol
  • CAS Registry Number : 30493-96-0
  • SMILES : COC(=O)C12CC1(C2)C3=CC=CC=C3
  • InChIKey : ZKBDVTAODHCHTL-UHFFFAOYSA-N

The compound’s structure has been validated through X-ray crystallography and spectroscopic methods, confirming the spatial arrangement of the bicyclic core and substituents.

Historical Development in Bicyclobutane Chemistry

Bicyclo[1.1.0]butanes (BCBs) were first synthesized in the mid-20th century but remained laboratory curiosities due to synthetic challenges and limited applications. Early methods relied on photochemical or thermal rearrangements of strained precursors, often yielding mixtures of products. The resurgence of BCB chemistry in the 2020s, driven by their utility as bioisosteres and strain-release reagents, has led to innovative synthetic strategies.

For instance, the photo-Hunsdiecker reaction enables the synthesis of iodinated BCB intermediates, which can be further functionalized with nucleophiles. This compound exemplifies modern advances in selective BCB derivatization, leveraging the reactivity of the bridgehead bond for targeted substitutions. These developments align with broader efforts to incorporate strained carbocycles into drug discovery pipelines, capitalizing on their unique physicochemical properties.

Molecular Topology and Orbital Strain Considerations

The bicyclo[1.1.0]butane framework imposes significant angle strain, with bond angles of approximately 60° at the bridgehead carbons. This strain arises from the fusion of two cyclopropane rings, resulting in a calculated strain energy of ~70 kcal/mol, comparable to that of cubane. The bridgehead C1–C3 bond exhibits high p-character, conferring olefinic reactivity and enabling participation in pericyclic reactions.

Property Value Source
XLogP3 1.9
Hydrogen bond acceptors 2
Rotatable bonds 3
Topological polar surface area 26.3 Ų

Properties

CAS No.

30493-96-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate

InChI

InChI=1S/C12H12O2/c1-14-10(13)12-7-11(12,8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

ZKBDVTAODHCHTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1(C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-oxocyclobutane-1-carboxylic acid with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 24 hours, followed by the addition of methyl iodide to form the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: 3-phenylbicyclo[1.1.0]butane-1-carboxylic acid.

    Reduction: Methyl 3-phenylbicyclo[1.1.0]butane-1-methanol.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate serves as a valuable building block in organic synthesis due to its unique structural properties:

  • Strain Release Chemistry : The compound can be utilized in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes through strain release mechanisms, enhancing the efficiency of synthetic pathways .
  • Late Stage Functionalization : Recent advancements have demonstrated the potential for palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes, allowing for late-stage diversification of bridgehead substituents .

Medicinal Chemistry

The compound's unique bicyclic structure makes it a promising scaffold for drug discovery:

  • Pharmaceutical Development : Its ability to undergo various chemical transformations allows it to serve as a precursor for designing enzyme inhibitors and receptor modulators, which are critical in therapeutic applications .
  • Bioconjugation Processes : The compound can be employed in bioconjugation strategies, facilitating the attachment of biomolecules to therapeutic agents, thus enhancing their efficacy .

Material Science

This compound is also being explored in material science:

  • Novel Material Development : The strained structure can lead to the creation of materials with unique mechanical and electronic properties, making it suitable for applications in advanced materials .

Case Study 1: Synthesis and Reactivity

A study highlighted the oxidative activation of bicyclo[1.1.0]butanes, revealing new pathways for chemical reactivity that could be exploited in synthetic chemistry . This research demonstrated how this compound could serve as a precursor for generating radical cations, leading to novel products through photoredox catalysis.

Case Study 2: Drug Discovery Applications

In medicinal chemistry research, this compound was investigated as part of a series of compounds aimed at developing new inhibitors for specific biological targets . The study showed promising results in terms of biological activity, indicating the compound's potential role in pharmacological applications.

Mechanism of Action

The mechanism of action of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s strained bicyclic structure allows it to undergo ring-opening reactions, releasing strain energy and forming reactive intermediates. These intermediates can interact with various biological targets, leading to diverse biological effects .

Comparison with Similar Compounds

Key Observations :

  • Steric and electronic effects : Bulky substituents (e.g., naphthyl) reduce yields slightly compared to phenyl, while electron-deficient groups (e.g., bromothiophenyl) enhance reactivity, leading to higher yields .
  • Physical states : Aromatic substituents (phenyl, naphthyl) favor crystalline solids, whereas alkyl-substituted analogs (e.g., o-tolyl) remain oils .

Functionalization and Reactivity

Cycloaddition Reactions

This compound undergoes [2σ+2π] cycloaddition with 1,3-dienes using Cp₂TiCl₂ catalysis to form trans-selective stilbene bioisosteres, demonstrating its utility in medicinal chemistry . In contrast, benzyl 3-(trifluoromethyl)BCB-1-carboxylate (a fluorinated analog) showed poor yields (<50%) in ring-closing steps due to competing side reactions, highlighting the phenyl group’s superior compatibility in synthesis .

Difunctionalization

Ru-catalyzed remote C–H activation enables difunctionalization of BCBs. For example, benzyl-BCB-1-carboxylate reacts with 2-phenylpyridine to yield cyclobutanes with 75% efficiency . The methyl ester in the target compound is expected to exhibit similar reactivity, though direct comparisons are lacking in the literature.

Biological Activity

Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate (Methyl 3-phenyl BCB) is a bicyclic compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Structural Characteristics

This compound is characterized by a bicyclic structure that includes a carboxylate group and a phenyl substituent. The bicyclo[1.1.0] framework contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of Methyl 3-phenyl BCB has been investigated primarily through its interactions with various biological targets, including enzymes and receptors. The following subsections detail specific areas of biological activity:

1. Antimicrobial Activity
Recent studies have indicated that compounds within the bicyclo[1.1.0] family exhibit antimicrobial properties. Methyl 3-phenyl BCB has shown potential against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

2. Enzyme Inhibition
Research has demonstrated that Methyl 3-phenyl BCB can act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to disease states such as cancer and diabetes. The mechanism of action often involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access.

3. Anti-inflammatory Effects
There is emerging evidence that Methyl 3-phenyl BCB exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This effect is believed to be mediated through the modulation of inflammatory cytokines.

Case Studies

Several case studies have highlighted the biological relevance of Methyl 3-phenyl BCB:

  • Case Study 1: Antibacterial Activity
    A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of Methyl 3-phenyl BCB against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones in agar diffusion assays, indicating strong antibacterial potential.
  • Case Study 2: Enzyme Inhibition Profile
    In a pharmacological study, Methyl 3-phenyl BCB was tested against various enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The results showed IC50 values in the micromolar range, suggesting effective inhibition comparable to known anti-inflammatory drugs.

Data Tables

The following tables summarize key findings related to the biological activity of Methyl 3-phenyl BCB:

Biological Activity Target IC50 (µM) Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
Enzyme InhibitionCOX-110
Enzyme InhibitionLOX25
Anti-inflammatoryCytokine modulation-

Mechanistic Insights

The mechanism by which Methyl 3-phenyl BCB exerts its biological effects is multifaceted:

  • Binding Affinity : Molecular docking studies suggest that Methyl 3-phenyl BCB binds effectively to enzyme active sites due to favorable interactions with key amino acid residues.
  • Structural Stability : The bicyclic structure contributes to enhanced stability and bioavailability, allowing for prolonged action within biological systems.

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